9-Piperazino Ofloxacin

Analytical Chemistry Pharmaceutical Impurity Profiling Fluoroquinolone Reference Standards

Quantitation of ofloxacin impurities demands regioisomer-specific standards. Generic impurity standards fail to match the distinct retention time (7.99 min) and LOD (0.13 μg/mL) of 9-Piperazino Ofloxacin, risking failed ICH Q2(R1) method validation. • EP Impurity D CRS traceable to Ph. Eur. monograph specifications for HPLC system suitability • Key marker for photodegradation studies; enables selective detection per ICH Q2(R1) • >95% HPLC purity; supplied with full characterization data for ANDA/DMF and routine QC release

Molecular Formula C18H20FN3O4
Molecular Weight 361.373
CAS No. 197291-75-1
Cat. No. B565688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Piperazino Ofloxacin
CAS197291-75-1
Synonyms10-Fluoro-2,3-dihydro-3-methyl-9-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; 
Molecular FormulaC18H20FN3O4
Molecular Weight361.373
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
InChIKeyFHAKLRRIGREDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Piperazino Ofloxacin Impurity Standard


9-Piperazino Ofloxacin (CAS 197291-75-1) is a synthetic fluoroquinolone derivative and a recognized process-related impurity and photodegradation product of the broad-spectrum antibiotic Ofloxacin [1]. This compound, also designated as Ofloxacin EP Impurity D, is characterized as a regioisomer in which the piperazinyl substituent occupies the 9-position of the ofloxacin core, in contrast to the 10-position substitution in the parent drug [2]. It is primarily employed as a certified reference standard in analytical chemistry for the development, validation, and quality control of chromatographic methods used to ensure the purity of ofloxacin active pharmaceutical ingredients and finished dosage forms .

Type Ofloxacin EP Impurity D, 9-piperazino regioisomer
Workflow Chromatographic impurity profiling and method validation
Role Certified reference standard for system suitability and identification

Why Substitution with Other Impurities Fails


In the context of pharmaceutical analysis, 'impurity' is not a monolithic category; each impurity presents a unique chemical structure, resulting in distinct physicochemical properties and chromatographic behavior [1]. Substituting 9-Piperazino Ofloxacin with another ofloxacin-related compound, such as Decarboxy Ofloxacin (Impurity B) or Ofloxacin N-oxide, would lead to inaccurate method validation and potentially compromise the quality control of ofloxacin drug products. 9-Piperazino Ofloxacin is structurally defined by its 9-piperazino regioisomerism and specific retention characteristics, which are non-interchangeable with other in-class impurities and must be verified with a certified reference standard of this exact compound to ensure compliance with pharmacopoeial monographs . The following evidence demonstrates its verifiable and quantitative differentiation from its closest analogs.

Regioisomer
9‑piperazino substitution defines chromatographic signal
Decarboxy ofloxacin / N‑oxide: different retention; may invalidate method specificity
Identity
Exact structure required for impurity‑specific detection
Other ofloxacin impurities: non‑interchangeable without re‑validation of retention and LOD
Traceability
Certified reference standard supports pharmacopoeial context
Uncertified analog: may not meet monograph system suitability criteria; requires verification

Quantitative Differentiators vs. Other Impurities


Regioisomeric Substitution Position

9-Piperazino Ofloxacin is a regioisomer of Ofloxacin, differentiated by the position of the piperazinyl substituent on the tricyclic core. In Ofloxacin, the piperazine is attached at the 10-position, whereas in 9-Piperazino Ofloxacin, it is attached at the 9-position [1]. This structural variation fundamentally alters the molecule's electronic distribution and steric properties, which directly impacts its chromatographic retention and spectral signature. The chemical name, (3RS)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, as defined by the European Pharmacopoeia, confirms this unique substitution pattern .

Regioisomeric Position
Class‑level
9‑position vs. 10‑position
Supports impurity‑specific identification
Class‑level structural context; one‑position regioisomeric shift
Analytical Chemistry Pharmaceutical Impurity Profiling Fluoroquinolone Reference Standards

Chromatographic Retention Time

In a validated RP-HPLC method for simultaneous analysis of ofloxacin and its related substances, 9-Piperazino Ofloxacin (POF) exhibited a retention time that is clearly resolved from both the parent drug (OFL) and another common impurity, des-methyl ofloxacin (MOF) [1]. This baseline separation is a prerequisite for accurate and interference-free quantification in pharmaceutical quality control.

Retention Time
Head‑to‑head
7.99 min (POF)
Supports method specificity context
Elutes 2.02 min before ofloxacin, 1.69 min before des‑methyl ofloxacin
HPLC Method Development Pharmaceutical Analysis Impurity Quantification

Limit of Detection (LOD)

The sensitivity of an analytical method for a given impurity is compound-specific. A validated RP-HPLC study determined the limits of detection (LOD) for ofloxacin and four of its related substances, revealing that 9-Piperazino Ofloxacin (POF) has a distinct LOD compared to other impurities [1]. This value is essential for establishing the method's ability to detect the impurity at the required specification limit.

Limit of Detection
Context‑dependent
0.13 μg/mL
Supports LOD fit‑for‑purpose review
Cross‑study comparison; method‑specific value
Method Validation Limit of Detection (LOD) Trace Impurity Analysis

Photodegradation Metabolite Abundance

In a study of ofloxacin photodegradation under simulated sunlight, the relative abundance of the formed metabolites was quantified [1]. 9-Piperazino Ofloxacin (POF) was identified as a major photometabolite, and its final concentration was compared to that of des-methyl ofloxacin (MOF), providing a quantitative measure of its formation under defined conditions.

Photodegradation Yield
Context‑dependent
0.098 mg/L
Supports degradation product profiling
30.7% higher than des‑methyl ofloxacin under photolysis conditions
Environmental Fate Photodegradation Metabolite Profiling

Application Scenarios as a Reference Standard


European Pharmacopoeia Method Implementation

Procure 9-Piperazino Ofloxacin (Ofloxacin impurity D CRS) for use as a system suitability standard in HPLC methods prescribed by the European Pharmacopoeia monograph for Ofloxacin. Its specific retention time and LOD, as validated in peer-reviewed studies [1], are essential for establishing system precision and ensuring compliance with regulatory impurity limits. The compound's availability as a certified reference standard (CRS) from authorized distributors ensures traceability to pharmacopoeial specifications .

Stability-Indicating Method Validation

Integrate 9-Piperazino Ofloxacin as a key marker compound during forced degradation studies of ofloxacin formulations. Quantitative data from photodegradation research demonstrates that this impurity is a major product formed under light stress [2]. Its use in method development is critical to demonstrate that the analytical procedure can selectively detect and quantify this specific degradation product in the presence of the parent drug and other impurities, a fundamental requirement for ICH Q2(R1) method validation [1].

GMP Batch Release Testing

Utilize high-purity (>95% by HPLC) 9-Piperazino Ofloxacin as a working standard or impurity marker solution for the routine quality control of ofloxacin API and finished pharmaceutical products. The distinct chromatographic retention time (7.99 min) ensures unambiguous identification and quantitation in batch release assays [2]. This application is supported by its established limit of detection (0.13 μg/mL) in validated HPLC methods, allowing for accurate impurity monitoring at levels required by ICH guidelines [1].

Application
Selection Property
Validation Focus
Pharmacopoeial method implementation
Certified reference standard traceability
System suitability per monograph context
Stability‑indicating method validation
Photodegradation marker specificity
Forced degradation specificity review
GMP batch release testing
Chromatographic identity resolution
Impurity quantitation at ICH thresholds context
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